
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C23H16ClFN2O3S2 and its molecular weight is 486.96. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One aspect of the scientific research applications of the compound involves its synthesis and reactivity towards various nucleophiles. The compound, related to benzo[b]thiophene derivatives, has been studied for its potential to undergo Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles. This method has been demonstrated to provide an accessible route for the functionalization of 2-acyl-benzo[b]thiophene derivatives, expanding the versatility of such compounds in organic synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Spectral Characterization and Docking Studies
Another significant application is the spectral characterization and docking studies of novel compounds related to the one mentioned. Research has synthesized and characterized compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, utilizing UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds' properties have been further analyzed through density functional theory calculations and molecular docking studies to understand their antibacterial activity, providing insights into their potential pharmaceutical applications (Shahana & Yardily, 2020).
Biological Activities
Compounds containing the arylthio/sulfinyl/sulfonyl group, structurally similar to the mentioned chemical, have shown promising herbicidal and insecticidal activities. This suggests the potential of such compounds in developing new agrochemicals (Wang, Wu, Liu, Li, Song, & Li, 2015).
Antiviral and Anticancer Activities
Another area of application includes antiviral and anticancer activities. For instance, thiophene derivatives have been synthesized and tested for their anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Moreover, a thiophene heterocyclic compound has been evaluated for its in vitro anticancer activity against human colon cancer cells, showing promising results through p53-dependent induction of apoptosis (Liao, Huang, Lin, Long, Xie, & Ma, 2017).
Eigenschaften
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-fluoroanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3S2/c24-15-10-12-16(13-11-15)32(29,30)22-19(26)21(20(28)14-6-2-1-3-7-14)31-23(22)27-18-9-5-4-8-17(18)25/h1-13,27H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCPEHROYRBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


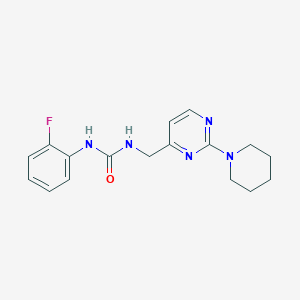
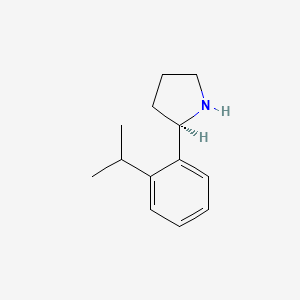
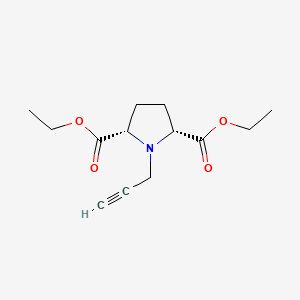
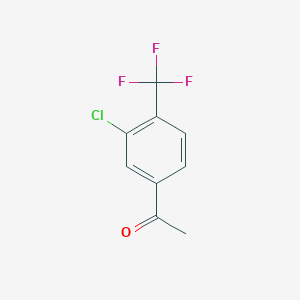

![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)
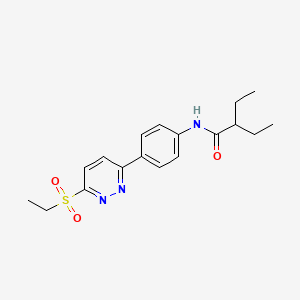
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)

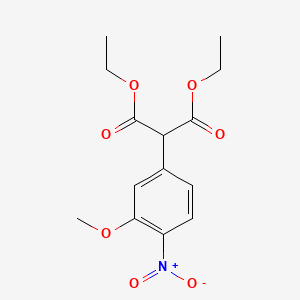
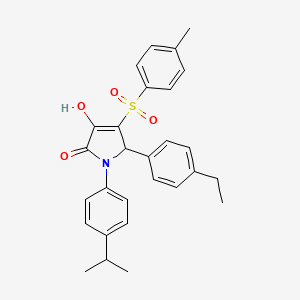
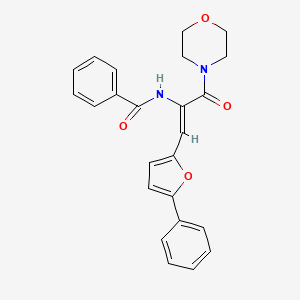
![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)